![molecular formula C19H19N3O2S2 B2718629 N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-22-5](/img/structure/B2718629.png)
N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazol ring, for example, would contribute to the compound’s rigidity and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The thiadiazol ring might make the compound more reactive towards certain reagents. The presence of the methoxy group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazol ring could influence its solubility, stability, and melting point .Scientific Research Applications
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which include structures related to the specified compound, focuses on their application as glutaminase inhibitors. These inhibitors show potential in cancer treatment by attenuating the growth of human lymphoma cells in vitro and in mouse models. This investigation into BPTES analogs highlights the therapeutic potential of inhibiting glutaminase for cancer therapy, with certain analogs showing improved solubility and potency compared to BPTES (Shukla et al., 2012).
Antimicrobial and Antioxidant Properties
Another area of research involves the synthesis and evaluation of novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives for their antimicrobial and antioxidant properties. These compounds exhibit significant efficacy against various microbial strains and demonstrate potential as antioxidants, indicating a broad spectrum of application in managing oxidative stress and microbial infections (Al-Khazragie et al., 2022).
Anticancer Activities
Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potential anticancer agents have been explored. These compounds are designed to assess their anticancer activities, showing promise against various cancer cell lines. This research underscores the potential of thiadiazole derivatives in developing new anticancer treatments (Çevik et al., 2020).
Chemoselective Acetylation
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the compound's role in the synthesis of intermediates for antimalarial drugs. This research highlights the application of biocatalysis in achieving selective acetylation, important for pharmaceutical synthesis (Magadum & Yadav, 2018).
Antimicrobial Activity
Imino-4-methoxyphenol thiazole derived Schiff bases have been synthesized and evaluated for their antimicrobial activity. These compounds, including structures akin to the specified chemical, demonstrate moderate activity against various bacteria and fungi, suggesting potential use in combating microbial infections (Vinusha et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a novel compound, further studies could explore its synthesis, properties, and potential applications. If it’s intended to be a drug, future research could focus on its biological activity, mechanism of action, and potential therapeutic benefits .
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-13-4-8-15(9-5-13)20-17(23)12-25-19-21-18(22-26-19)14-6-10-16(24-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZLKXNSCFCCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |
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